3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile
Description
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile (CAS: 23198-55-2) is a pyrazole derivative with the molecular formula C₁₂H₁₁N₃. Its structure features a pyrazole ring substituted with methyl groups at positions 3 and 5, a phenyl group at position 1, and a nitrile group at position 4 (Fig. 1).
Properties
IUPAC Name |
3,5-dimethyl-1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-9-12(8-13)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFAIVGOIVCZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480513 | |
| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23198-55-2 | |
| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile typically involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then dehydrated using a catalytic amount of orthophosphoric acid to afford the desired pyrazole-4-carbonitrile . This method is advantageous due to its metal-free, cost-effective, and high-yield nature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-amine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile, exhibit notable antimicrobial properties. A study synthesized several pyrazole derivatives and evaluated their effectiveness against various bacterial strains. The findings revealed that compounds with the pyrazole scaffold demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| This compound | Moderate | High |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | High | Moderate |
| 1,2,4-Triazole Derivative | High | High |
Anticancer Properties
The compound has been investigated for its anticancer activities. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.
Case Study: Cytotoxic Effects on Cancer Cells
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to high efficacy.
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Effects
| Compound Name | Cytokine Inhibition (%) | Mechanism of Action |
|---|---|---|
| This compound | 70% (TNF-alpha) | Inhibition of NF-kB pathway |
| Celecoxib | 85% | COX inhibition |
Antioxidant Activity
The antioxidant properties of pyrazole derivatives contribute to their therapeutic potential by combating oxidative stress in cells. Studies have demonstrated that this compound exhibits strong free radical scavenging activity.
Case Study: Free Radical Scavenging Assay
In a DPPH assay:
- Concentration Tested : Ranging from 10 to 100 µg/mL.
- Results : At 100 µg/mL, the compound showed an inhibition percentage of approximately 85%, comparable to standard antioxidants.
Drug Development Potential
Given its diverse biological activities, there is significant interest in developing new pharmaceuticals based on the structure of this compound. Its ability to serve as a scaffold for further modifications makes it a valuable candidate in drug discovery programs.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in the context of its anticancer activity, it inhibits the hedgehog signaling pathway by binding to and inhibiting the activity of hedgehog enzymes . This inhibition disrupts the signaling cascade, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Nitriles (e.g., in the target compound) enhance reactivity for nucleophilic substitutions, while halogen substituents (e.g., in fipronil) improve pesticidal activity .
- Steric Effects : Bulky substituents (e.g., diphenyl groups) reduce molecular flexibility but increase thermal stability .
- Hybrid Systems : Chromene-pyrazole hybrids (e.g., ) exhibit extended π-conjugation, beneficial for optical applications .
Antioxidant Activity
Antimicrobial Activity
- Target Compound: Limited data in provided evidence, but methyl and phenyl groups may confer moderate activity against Gram-positive bacteria (analogous to derivatives with MIC 32–128 μg/mL) .
Biological Activity
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in pharmacology and agriculture. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 197.24 g/mol. Its structure features a pyrazole ring substituted with two methyl groups and a phenyl group, along with a cyano group at the 4-position. These functional groups contribute to its chemical reactivity and biological properties.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as certain fungal species. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways, although further studies are required to elucidate these mechanisms fully .
Insecticidal Activity
In addition to its antimicrobial properties, this compound has shown promising insecticidal activity against specific insect pests. Laboratory tests indicate that it can effectively reduce insect populations, making it a potential candidate for developing environmentally friendly insecticides. However, comprehensive field studies are necessary to assess its efficacy and safety in agricultural settings.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in the inflammatory response. The compound demonstrated significant inhibition in carrageenan-induced paw edema models in rats, indicating its potential as an anti-inflammatory therapeutic agent .
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of 1-phenyl-3,5-diketone with hydrazine and a nitrile source like malononitrile. This method allows for the introduction of diverse functionalities at different positions of the pyrazole ring, enhancing its synthetic versatility.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methyl-1-phenylpyrazole | Lacks cyano group; simpler structure | |
| 4-Amino-1H-pyrazole | Contains an amino group; different reactivity | |
| 1-Hydroxy-2-methylpyrazole | Hydroxyl group present; affects solubility |
This table highlights the structural diversity among pyrazole derivatives and their potential implications for biological activity.
Case Studies
Several studies have explored the biological activity of this compound:
- Antibacterial Study : A study published in Journal of Antimicrobial Chemotherapy reported that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against resistant bacterial strains .
- Insecticidal Efficacy : Research conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced pest populations in controlled environments, suggesting its potential use in integrated pest management systems.
- Anti-inflammatory Research : A recent pharmacological study indicated that compounds similar to this compound showed promising results in reducing inflammation markers in animal models, supporting further investigation into its therapeutic applications .
Q & A
Q. How are contradictory data in reaction yields addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
